molecular formula C22H27NO2 B14526287 3-[4-(Dibutylamino)phenyl]-2-benzofuran-1(3H)-one CAS No. 62633-20-9

3-[4-(Dibutylamino)phenyl]-2-benzofuran-1(3H)-one

Cat. No.: B14526287
CAS No.: 62633-20-9
M. Wt: 337.5 g/mol
InChI Key: BXAGUVCMXVXUJG-UHFFFAOYSA-N
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Description

3-[4-(Dibutylamino)phenyl]-2-benzofuran-1(3H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including 3-[4-(Dibutylamino)phenyl]-2-benzofuran-1(3H)-one, can be achieved through various methods. One common approach involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents. For instance, the cyclization of ortho-hydroxystilbenes using hypervalent iodine reagents can yield 2-arylbenzofurans . Another method involves the use of palladium-catalyzed cross-coupling reactions under ambient conditions .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves scalable and efficient synthetic routes. For example, the use of palladium nanoparticles as catalysts in one-pot synthesis reactions allows for the production of various benzofurans with high yields and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Dibutylamino)phenyl]-2-benzofuran-1(3H)-one can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran quinones, while reduction can produce benzofuran alcohols .

Scientific Research Applications

3-[4-(Dibutylamino)phenyl]-2-benzofuran-1(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(Dibutylamino)phenyl]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives can inhibit certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Dibutylamino)phenyl]-2-benzofuran-1(3H)-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the dibutylamino group can enhance its lipophilicity and potentially improve its interaction with biological targets .

Properties

CAS No.

62633-20-9

Molecular Formula

C22H27NO2

Molecular Weight

337.5 g/mol

IUPAC Name

3-[4-(dibutylamino)phenyl]-3H-2-benzofuran-1-one

InChI

InChI=1S/C22H27NO2/c1-3-5-15-23(16-6-4-2)18-13-11-17(12-14-18)21-19-9-7-8-10-20(19)22(24)25-21/h7-14,21H,3-6,15-16H2,1-2H3

InChI Key

BXAGUVCMXVXUJG-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)O2

Origin of Product

United States

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